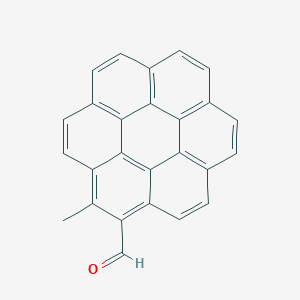
2-Methylcoronene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcoronene-1-carbaldehyde is an aromatic aldehyde compound derived from coronene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group and an aldehyde group attached to the coronene structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcoronene-1-carbaldehyde typically involves the functionalization of coronene. One common method is the Friedel-Crafts acylation reaction, where coronene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, alternative methods such as catalytic oxidation of methyl-substituted coronene derivatives may be explored for more efficient production.
化学反応の分析
Types of Reactions: 2-Methylcoronene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 2-Methylcoronene-1-carboxylic acid.
Reduction: 2-Methylcoronene-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2-Methylcoronene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound for studying aromatic aldehyde reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-Methylcoronene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
類似化合物との比較
Coronene: The parent compound without the methyl and aldehyde groups.
2-Methylcoronene: Lacks the aldehyde group but has a similar methyl substitution.
1-Coronene-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness: 2-Methylcoronene-1-carbaldehyde is unique due to the combination of the methyl and aldehyde groups on the coronene structure
特性
CAS番号 |
113382-83-5 |
|---|---|
分子式 |
C26H14O |
分子量 |
342.4 g/mol |
IUPAC名 |
2-methylcoronene-1-carbaldehyde |
InChI |
InChI=1S/C26H14O/c1-13-18-10-8-16-6-4-14-2-3-15-5-7-17-9-11-19(20(13)12-27)26-24(17)22(15)21(14)23(16)25(18)26/h2-12H,1H3 |
InChIキー |
OBJBCPGSYHGICS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C4C2=C5C(=C1C=O)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


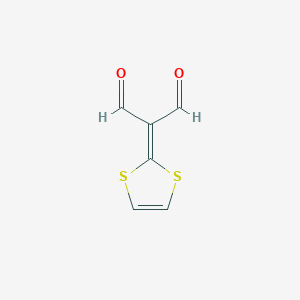

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
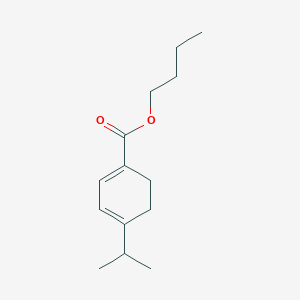
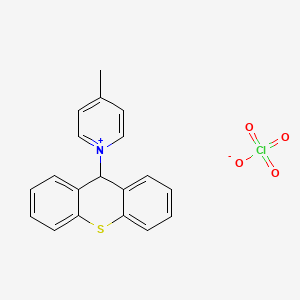
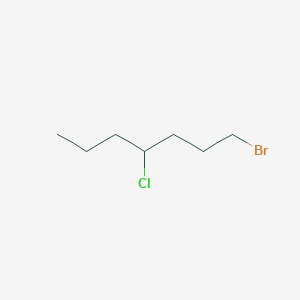
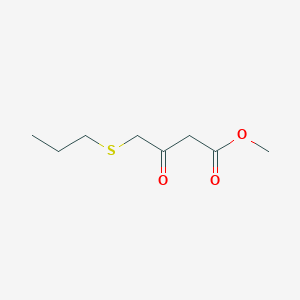
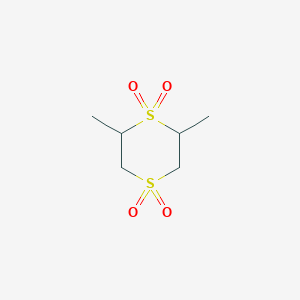
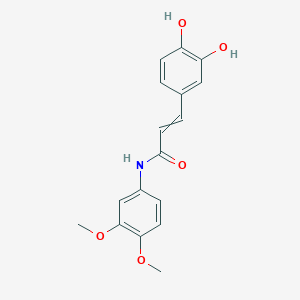
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
